Hydroxyitraconazole (OH-ITZ) is a major bioactive metabolite of the antifungal drug itraconazole (ITZ) [, , , , , ]. It belongs to the triazole class of antifungal agents []. In scientific research, OH-ITZ serves as a valuable tool for studying:
The synthesis of Hydroxy Itraconazole occurs primarily through hepatic metabolism. The process involves the enzymatic conversion of Itraconazole by cytochrome P450 enzymes, particularly CYP3A4. During this metabolic pathway, hydroxylation occurs at specific positions on the Itraconazole molecule, leading to the formation of Hydroxy Itraconazole. The exact conditions for this metabolic reaction can vary based on factors such as substrate concentration and enzyme availability, but it typically occurs under physiological conditions within the liver .
The molecular formula of Hydroxy Itraconazole is C_35H_38ClN_5O_4S. Its structure features a triazole ring that is essential for its antifungal activity. The compound includes multiple functional groups, including hydroxyl (-OH) groups resulting from its metabolic transformation from Itraconazole. The presence of these hydroxyl groups enhances its solubility and bioavailability compared to its parent compound. The three-dimensional conformation of Hydroxy Itraconazole allows it to effectively interact with fungal enzymes involved in ergosterol synthesis .
Hydroxy Itraconazole participates in various chemical reactions primarily related to its pharmacokinetics and metabolism. In vivo, it can undergo further metabolism to form other metabolites or conjugates that may be excreted from the body. The primary reaction involves conjugation with glucuronic acid or sulfate, which enhances its solubility and facilitates renal excretion.
These reactions are critical for understanding the drug's pharmacokinetics and potential interactions with other medications metabolized by similar pathways .
Hydroxy Itraconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition occurs through competitive binding to fungal 14 alpha-demethylase, an enzyme responsible for converting lanosterol into ergosterol. As a result, the integrity of the fungal cell membrane is compromised, leading to increased permeability and eventual cell death.
Hydroxy Itraconazole exhibits several important physical and chemical properties that influence its pharmaceutical applications:
These properties are crucial for formulating effective dosage forms and ensuring optimal bioavailability during therapeutic use .
Hydroxy Itraconazole has significant clinical applications primarily related to its role as an active metabolite of Itraconazole:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2